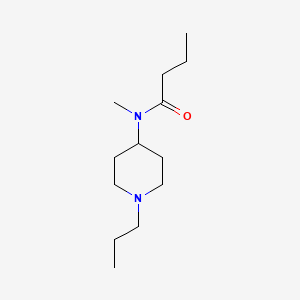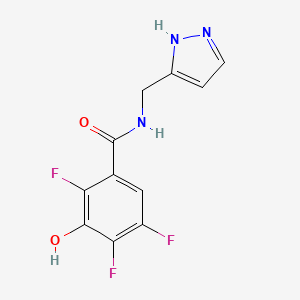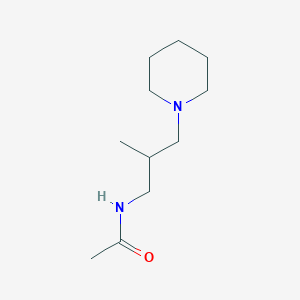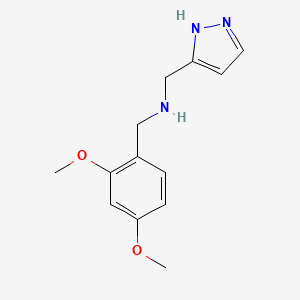
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, commonly known as DPMA, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1) and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
DPMA exerts its effects by binding to and activating the 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine receptor, which is expressed in various regions of the brain. Activation of 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine leads to the modulation of neurotransmitter release, including dopamine, serotonin, and glutamate. This modulation results in the regulation of various physiological processes such as mood, cognition, and reward.
Biochemical and Physiological Effects
DPMA has been shown to enhance cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant-like effects. DPMA has been shown to modulate the activity of dopaminergic and glutamatergic systems in the brain, which are implicated in various neurological and psychiatric disorders.
実験室実験の利点と制限
DPMA has several advantages for use in lab experiments. It is a selective agonist for 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which allows for the specific modulation of neurotransmitter release. DPMA is also stable and can be easily synthesized in the lab. However, DPMA has several limitations. It is not water-soluble, which limits its use in in vivo experiments. DPMA is also a potent ligand for 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which can lead to receptor desensitization with prolonged use.
将来の方向性
There are several future directions for the study of DPMA. One direction is the development of more water-soluble analogs of DPMA for in vivo experiments. Another direction is the investigation of the effects of DPMA on other neurotransmitter systems, such as the GABAergic and cholinergic systems. DPMA could also be studied in combination with other drugs for potential therapeutic applications in various neurological and psychiatric disorders.
合成法
DPMA can be synthesized using a modified version of the Mannich reaction. The reaction involves the condensation of 2,3-dimethoxybenzaldehyde, pyrazole, and formaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then reduced using sodium borohydride to yield DPMA.
科学的研究の応用
DPMA has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, and drug addiction. Studies have shown that DPMA can modulate the activity of dopaminergic and glutamatergic systems in the brain, which are implicated in these disorders. DPMA has also been shown to enhance cognitive function and memory in animal models.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-5-3-4-10(13(12)18-2)8-14-9-11-6-7-15-16-11/h3-7,14H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIOHHVXWBOUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)




![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)

![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)
![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)



